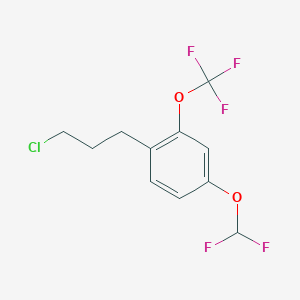
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of chloropropyl, difluoromethoxy, and trifluoromethoxy groups attached to a benzene ring
準備方法
The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the functional groups. Common synthetic routes include:
Halogenation: Introduction of the chloropropyl group via halogenation reactions.
Methoxylation: Addition of difluoromethoxy and trifluoromethoxy groups through methoxylation reactions using appropriate reagents and catalysts.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of specific solvents and catalysts .
化学反応の分析
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloropropyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The benzene ring can participate in coupling reactions, forming more complex structures.
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and catalysts .
科学的研究の応用
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Agrochemicals: It can be used in the synthesis of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets.
Materials Science: The compound’s properties make it suitable for developing advanced materials with specific characteristics, such as high thermal stability and resistance to degradation
作用機序
The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The trifluoromethoxy groups play a crucial role in enhancing the compound’s binding affinity and stability .
類似化合物との比較
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene can be compared with similar compounds, such as:
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene: This compound has a similar structure but differs in the position of the functional groups on the benzene ring.
1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene: This compound contains a fluoro group instead of a difluoromethoxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H10ClF5O2 |
|---|---|
分子量 |
304.64 g/mol |
IUPAC名 |
1-(3-chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10ClF5O2/c12-5-1-2-7-3-4-8(18-10(13)14)6-9(7)19-11(15,16)17/h3-4,6,10H,1-2,5H2 |
InChIキー |
CYUGAGIHBXXGPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)(F)F)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


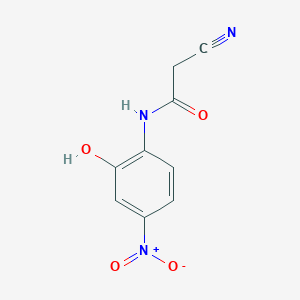
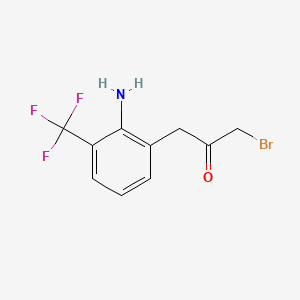
![2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one](/img/structure/B14064142.png)
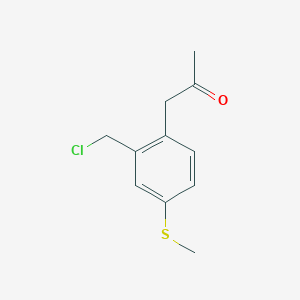


![Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate](/img/structure/B14064172.png)
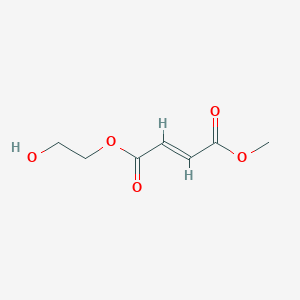
![Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]-](/img/structure/B14064184.png)
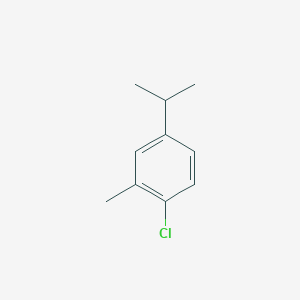
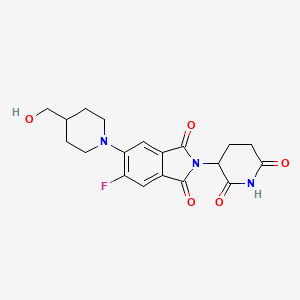

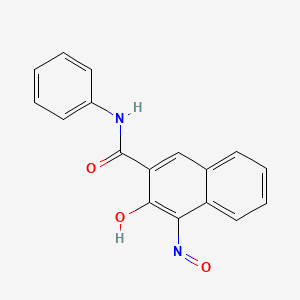
![8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B14064200.png)
